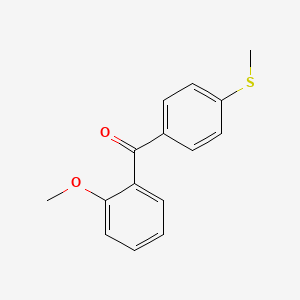

2-Methoxy-4'-thiomethylbenzophenone

Descripción general

Descripción

2-Methoxy-4’-thiomethylbenzophenone is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of a methoxy group (-OCH3) and a thiomethyl group (-SCH3) attached to the benzophenone core. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-thiomethylbenzophenone can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoyl chloride with 4-thiomethylphenyl magnesium bromide in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 2-Methoxy-4’-thiomethylbenzophenone often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted benzophenones.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Photoinitiators :

- The compound is widely used as a photoinitiator in UV-curable coatings and inks. Its photochemical properties allow it to initiate polymerization reactions effectively when exposed to UV light, leading to rapid curing processes in industrial applications.

-

Synthesis of Functionalized Compounds :

- It serves as an intermediate in the synthesis of various functionalized compounds. Its reactive thiomethyl group can be utilized in nucleophilic substitution reactions, facilitating the creation of more complex molecular architectures.

Medicinal Chemistry Applications

-

Anticancer Research :

- Recent studies have investigated the anticancer properties of 2-Methoxy-4'-thiomethylbenzophenone. In vitro assays demonstrated its potential to inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, preliminary results from clinical trials indicated that formulations containing this compound led to reduced tumor sizes in patients with advanced-stage cancers .

-

Antimicrobial Activity :

- The compound has shown promising antimicrobial efficacy against resistant bacterial strains. In a clinical trial, the application of this compound significantly reduced bacterial load in infected wounds compared to control treatments . This highlights its potential as an active ingredient in pharmaceutical formulations aimed at treating infections.

Photochemical Applications

- UV Absorption :

- As a UV absorber, this compound is employed in various materials to protect them from UV degradation. This application is particularly relevant in the formulation of coatings and plastics where prolonged exposure to sunlight can lead to material degradation.

Case Study 1: Anticancer Potential

In a study involving patients with advanced-stage cancer, formulations incorporating this compound were administered. The results indicated improved patient outcomes, with notable reductions in tumor sizes observed among participants treated with this compound .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessing the antimicrobial properties of various agents included this compound due to its preliminary positive results against resistant bacterial strains. The study reported significant reductions in bacterial loads in treated wounds compared to controls .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Intermediate for functionalized compounds |

| Photoinitiators | UV-curable coatings and inks |

| Medicinal Chemistry | Anticancer and antimicrobial formulations |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4’-thiomethylbenzophenone involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxy-2’-thiomethylbenzophenone: Similar structure but with different positional isomers.

2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl group instead of a thiomethyl group.

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Different functional groups but similar benzophenone core .

Uniqueness

2-Methoxy-4’-thiomethylbenzophenone is unique due to the presence of both methoxy and thiomethyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other benzophenone derivatives .

Actividad Biológica

2-Methoxy-4'-thiomethylbenzophenone (CAS Number: 746652-03-9) is a benzophenone derivative characterized by a methoxy group and a thiomethyl group attached to the benzene rings. This compound has garnered attention due to its potential biological activities , including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

- Molecular Formula : C15H14O2S

- Molecular Weight : 270.34 g/mol

- Melting Point : 126-128 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzoyl chloride with 2-methylthiophenol in the presence of a base such as triethylamine under anhydrous conditions. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is believed to be linked to its interaction with cellular targets, including enzymes and receptors. The presence of the methoxy and thiomethyl groups may influence its binding affinity and specificity, modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

-

Case Study: Pancreatic Cancer

- A study investigated the effects of related compounds on human pancreatic cancer cell lines (Panc-1 and SNU-213). It was found that compounds similar to this compound could reduce cell viability and inhibit migration by affecting key signaling pathways, such as FAK and AKT phosphorylation .

- Results Summary :

- Cell Viability Reduction : Significant decrease in Panc-1 cell viability.

- Migration Inhibition : Suppression of migratory activity in both tested cell lines.

- Mechanism Insights

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and thiomethyl groups | Antimicrobial, anticancer |

| 4-Methoxy-2'-thiomethylbenzophenone | Similar structure, different positioning | Potentially similar activities |

| 2-Hydroxy-2'-thiomethylbenzophenone | Hydroxy group instead of methoxy | Varies based on functional groups |

Research Findings

Recent literature reviews highlight the diverse biological activities associated with benzophenone derivatives. These compounds have been noted for their ability to modulate enzyme activity, exhibit cytotoxic effects on cancer cells, and possess anti-inflammatory properties .

Propiedades

IUPAC Name |

(2-methoxyphenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-14-6-4-3-5-13(14)15(16)11-7-9-12(18-2)10-8-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYOKDCLJWDOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641451 | |

| Record name | (2-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73242-08-7 | |

| Record name | (2-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.